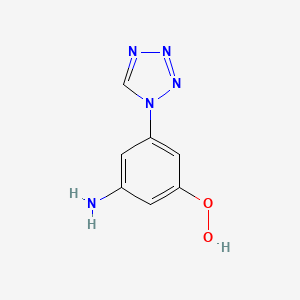

3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroperoxy-5-(tetrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-5-1-6(3-7(2-5)14-13)12-4-9-10-11-12/h1-4,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFSGLYAWSGJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N2C=NN=N2)OO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bismuth-Promoted Three-Component Synthesis

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) catalyzes the reaction between amines, carbon disulfide (CS₂), and sodium azide (NaN₃) under microwave irradiation (125°C, 150 W). This method achieves regioselective 1-substituted 5-aminotetrazole formation in 10–40 minutes with yields exceeding 85%. For example, 1-benzyl-5-aminotetrazole (3a ) was synthesized in 89% yield by reacting benzylamine, CS₂, and NaN₃ in acetonitrile. The mechanism involves in situ thiourea formation, followed by desulfurization and cyclization (Fig. 1A).

Suzuki Coupling for Tetrazole-Aryl Bond Formation

Introduction of the Amino Group

The 3-amino substituent is typically introduced via nitration/reduction or direct amination:

Nitration and Reduction

Electrophilic nitration of 5-(1H-tetrazol-1-yl)benzene derivatives using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) yields the amino group. This method, however, risks over-nitration and requires stringent temperature control.

Aminoguanidine-Mediated Amination

A patent method employs hydrazine hydrate, cyanamide, and nitrite under acidic conditions to form aminoguanidine intermediates, which cyclize to 5-aminotetrazoles. Yields up to 86% and purity >99.6% have been reported. This approach avoids hazardous hydrazoic acid, enhancing safety.

Hydroperoxide Functionalization

The hydroperoxide (-OOH) group is introduced via late-stage oxidation or electrophilic substitution:

Oxidation of Phenol Precursors

3-Amino-5-(1H-tetrazol-1-yl)phenol is treated with hydrogen peroxide (H₂O₂) under acidic conditions (HCl, 0–5°C) to form the hydroperoxide. This method mirrors hydroperoxide synthesis in cumene oxidation but requires careful pH control to prevent decomposition.

Electrophilic Substitution with Peroxide Reagents

Reaction of the pre-formed tetrazole-aniline derivative with tert-butyl hydroperoxide (TBHP) and Lewis acids (e.g., BF₃·OEt₂) facilitates electrophilic aromatic substitution. However, competing side reactions at the amino group necessitate protecting strategies.

Integrated Synthetic Routes

Combining these steps, two viable routes emerge:

Route A (Sequential Functionalization):

- Suzuki coupling to attach tetrazole to bromobenzene.

- Nitration at the meta position, reduction to amine.

- Hydroxylation via Ullmann coupling, followed by H₂O₂ oxidation.

Route B (Convergent Synthesis):

- Prepare 5-aminotetrazole via Bi(NO₃)₃·5H₂O-catalyzed three-component reaction.

- Couple to 3-nitrobenzene boronic acid via Pd-catalyzed cross-coupling.

- Reduce nitro to amino, then oxidize to hydroperoxide.

Comparative Analysis of Methods

Chemical Reactions Analysis

3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide undergoes various chemical reactions, including:

Oxidation: The hydroperoxide group can be further oxidized to form corresponding oxides or peroxides.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The amino and tetrazole groups can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophilic reagents . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Potential Drug Candidate

The compound's structure, featuring an amino group and a tetrazole ring, positions it as a promising candidate for drug development. Research indicates that tetrazole derivatives exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The hydroperoxide functional group enhances its reactivity, making it suitable for oxidative reactions in drug synthesis.

Case Study: Antimicrobial Activity

In a study focusing on the antimicrobial properties of tetrazole derivatives, compounds similar to 3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide demonstrated effective inhibition against various bacterial strains. For instance, derivatives showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating strong antibacterial potential .

Biochemical Applications

Biochemical Probes

Due to its reactivity, this compound can serve as a biochemical probe in studying oxidative stress mechanisms in biological systems. Its ability to generate reactive oxygen species (ROS) makes it valuable for investigating cellular responses to oxidative damage.

Interaction Studies

Research has shown that this compound interacts with key biological targets, influencing enzymatic activities related to oxidative stress regulation. For example, studies have indicated that it can inhibit catalase activity, leading to increased hydrogen peroxide levels in biological tissues, which may have implications for understanding cataract formation .

Material Science Applications

Synthesis of Functional Materials

The unique properties of this compound allow for its use in synthesizing advanced materials. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research has explored its role in creating high-performance composites with improved energy storage capabilities .

Mechanism of Action

The mechanism of action of 3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide involves its interaction with molecular targets such as enzymes and cellular components . The hydroperoxide group can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components . The amino and tetrazole groups can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Limitations

- Hypothetical Insights : Based on structural analogs, the compound’s reactivity may align with hydroperoxide chemistry, but its stability and applications remain speculative without experimental validation.

5. Conclusion A rigorous comparison of this compound with similar compounds cannot be conducted using the provided evidence. Further studies isolating the compound or analyzing its properties are necessary to establish authoritative comparisons.

Biological Activity

3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

The compound features a hydroperoxide functional group, which is known for its reactivity and ability to participate in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it versatile in organic synthesis and biological applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, although specific mechanisms remain to be fully elucidated.

- Anticancer Properties : The compound shows promise as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, derivatives of tetrazole compounds have demonstrated significant cytotoxicity with IC50 values ranging from 5 to 100 nM against human tumor cells .

- Catalase Inhibition : Notably, related compounds such as 3-amino-1H-1,2,4-triazole have been shown to inhibit catalase activity, leading to increased hydrogen peroxide levels in ocular tissues. This suggests that similar mechanisms may be at play with this compound, potentially contributing to oxidative stress in cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Oxidative Stress Induction : The hydroperoxide group can generate reactive oxygen species (ROS), which may lead to cellular damage and apoptosis in cancer cells.

- Enzyme Interaction : The compound may interact with key enzymes involved in redox reactions, such as catalase and glutathione peroxidase, altering their activity and contributing to an imbalance in oxidative stress responses .

- Cell Signaling Modulation : By affecting the levels of ROS, this compound may modulate various signaling pathways involved in cell survival and proliferation.

Anticancer Efficacy

A study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound displayed significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Inhibition of Catalase Activity

In an experimental model using rabbits, administration of a related tetrazole compound resulted in marked inhibition of catalase activity in ocular tissues. This led to elevated hydrogen peroxide concentrations in the aqueous humor, implicating similar potential effects for this compound in ocular health and disease .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide, and how can reaction efficiency be improved?

Methodological Answer: Synthesis typically involves heterocyclic coupling and hydroperoxide formation. A validated approach uses PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C, with reaction progress monitored via TLC . Efficiency improvements include optimizing catalyst loading (e.g., 10 wt%) and stepwise temperature control to minimize side reactions. Post-synthesis purification via hot-water washing and recrystallization in aqueous acetic acid enhances yield and purity .

Q. How should researchers characterize the structural and functional properties of this compound?

Methodological Answer: Use combined spectroscopic techniques:

- IR spectroscopy to identify hydroperoxide (-OOH) and tetrazole (N-H) stretching vibrations.

- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and hydroperoxide protons (δ 10–12 ppm).

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Cross-validate with computational methods (e.g., DFT) to assign spectral peaks accurately .

Intermediate Research Questions

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer: The compound is sensitive to light, heat, and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity and monitor degradation via HPLC. Decomposition products may include quinone derivatives due to hydroperoxide breakdown .

Q. How can researchers mitigate hazards during experimental handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to prevent inhalation of aerosolized particles.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and neutralize with 5% sodium bicarbonate .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidative and reductive transformations of this compound?

Methodological Answer:

- Oxidation: Hydroperoxide groups react with H₂O₂ or KMnO₄ to form ketones or quinones via radical intermediates. Use ESR to detect transient radicals (e.g., hydroxyl radicals) .

- Reduction: NaBH₄ selectively reduces the hydroperoxide to a hydroxyl group without affecting the tetrazole ring. Monitor regioselectivity using kinetic isotopic labeling (e.g., D₂O solvent) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with enzyme targets (e.g., cyclooxygenase-2). Pair with MD simulations (AMBER/CHARMM) to assess binding stability. Validate predictions via in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-analysis: Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity).

- Control Experiments: Verify purity (>98% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity).

- Mechanistic Studies: Use siRNA knockdowns to confirm target specificity .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

Q. What advanced separation techniques purify this compound from complex mixtures?

Methodological Answer:

- Preparative HPLC: Use a C18 column with isocratic elution (acetonitrile:water, 70:30).

- Membrane Filtration: Apply tangential flow filtration (TFF) to remove low-MW impurities .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.